![molecular formula C18H17BrClNO3 B2756583 4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid CAS No. 1214820-44-6](/img/structure/B2756583.png)
4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: 4-Bromobenzaldehyde and 4-Chlorophenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 4-Bromobenzaldehyde with 4-Chlorophenylethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with succinic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.
Substitution: The bromine and chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, potentially forming new aromatic compounds with different substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with biological targets, making it a candidate for drug development studies.
Industry
In industry, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action for 4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of both bromine and chlorine atoms could enhance its binding affinity to certain biological targets through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-2-{[2-(4-bromophenyl)ethyl]amino}-4-oxobutanoic acid: Similar structure but with reversed positions of bromine and chlorine.
4-(4-Fluorophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid: Fluorine instead of bromine.
4-(4-Methylphenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid: Methyl group instead of bromine.
Uniqueness
The unique combination of bromine and chlorine in 4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be exploited in designing compounds with specific desired properties.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-[2-(4-chlorophenyl)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3/c19-14-5-3-13(4-6-14)17(22)11-16(18(23)24)21-10-9-12-1-7-15(20)8-2-12/h1-8,16,21H,9-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFCWINMHMGAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
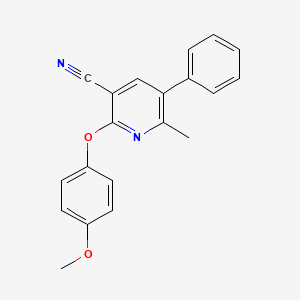
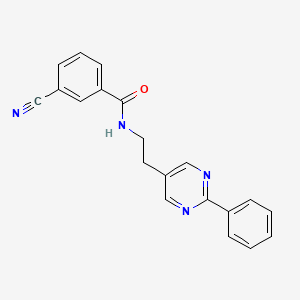
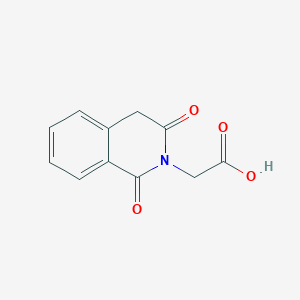
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2756506.png)

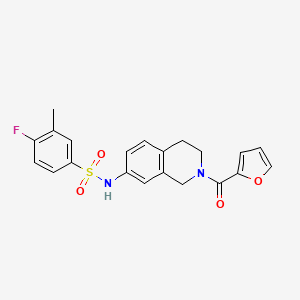
![3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile](/img/structure/B2756510.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2756512.png)
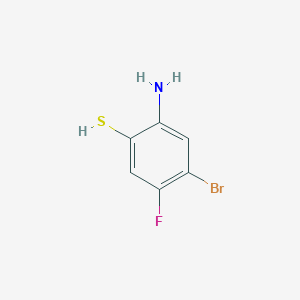
![1-(5-chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2756514.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2756517.png)

![5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,2-dihydropyridin-2-one](/img/structure/B2756522.png)
